An In-depth Technical Guide to tert-butyl N-(1-cyanopropyl)carbamate: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to tert-butyl N-(1-cyanopropyl)carbamate: Properties, Synthesis, and Applications in Drug Development
This guide provides a comprehensive technical overview of tert-butyl N-(1-cyanopropyl)carbamate, a chiral building block of significant interest to researchers and professionals in organic synthesis and medicinal chemistry. We will delve into its physical and chemical properties, provide detailed synthetic and analytical protocols, and explore its application as a key intermediate in the development of therapeutic agents, particularly dipeptidyl peptidase-4 (DPP-IV) inhibitors. This document is designed to be a practical resource, combining established scientific principles with actionable experimental insights.
Introduction: A Versatile Chiral Intermediate
tert-Butyl N-(1-cyanopropyl)carbamate is a carbamate-protected aminonitrile. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and a nitrile functionality on the propyl chain makes it a bifunctional molecule with significant synthetic utility. The Boc group offers robust protection under a wide range of conditions, yet it can be readily removed under mild acidic conditions, allowing for the selective unmasking of the amine.[1] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further molecular elaboration.
This compound exists as two enantiomers, the (R)- and (S)-isomers, as well as a racemic mixture. The specific stereochemistry is crucial in the synthesis of chiral drug molecules, where biological activity is often highly dependent on the three-dimensional arrangement of atoms.
Physicochemical Properties
A thorough understanding of the physicochemical properties of tert-butyl N-(1-cyanopropyl)carbamate is essential for its effective use in the laboratory. These properties are summarized in the table below. It is important to note that while data for the racemic and enantiomerically pure forms are available, some specific experimental values, such as the melting point, are not consistently reported, with some sources indicating decomposition upon heating.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆N₂O₂ | [2][3] |
| Molecular Weight | 184.24 g/mol | [2][3] |
| CAS Number | 194156-55-3 (racemate) | [4] |
| 1604264-78-9 ((R)-isomer) | ||
| 172695-22-6 ((S)-isomer) | [3] | |
| Appearance | White to off-white solid | [5] |
| Melting Point | Not well-defined; may decompose upon heating. | |
| Boiling Point | No experimental data available. | |
| Solubility | Soluble in methanol, chloroform, and other common organic solvents. |
Synthesis and Purification
The most common and efficient method for the synthesis of tert-butyl N-(1-cyanopropyl)carbamate is the N-protection of the corresponding aminonitrile, 2-aminobutanenitrile, using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.[1]
General Synthetic Workflow
The synthesis involves the nucleophilic attack of the primary amine of 2-aminobutanenitrile on one of the carbonyl carbons of Boc anhydride. The subsequent collapse of the tetrahedral intermediate and deprotonation by a base yields the desired N-Boc protected product.
Caption: General workflow for the synthesis of tert-butyl N-(1-cyanopropyl)carbamate.
Detailed Experimental Protocol
The following protocol is a representative procedure for the Boc protection of a primary amine.[6]
Materials:
-
2-Aminobutanenitrile hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-aminobutanenitrile hydrochloride (1.0 eq) in anhydrous THF, add triethylamine (2.2 eq) at room temperature.
-
Stir the mixture for 15 minutes to generate the free amine.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford tert-butyl N-(1-cyanopropyl)carbamate as a white solid.
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. While a comprehensive set of publicly available spectra for tert-butyl N-(1-cyanopropyl)carbamate is limited, the expected spectral features are well-understood based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.4-1.5 ppm. The protons of the propyl chain will appear as multiplets, with the methine proton adjacent to the nitrogen deshielded to around δ 4.0-4.5 ppm. The methylene protons will be observed further upfield. The N-H proton will typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and the methyl carbons around δ 28 ppm. The carbonyl carbon of the carbamate will be observed in the range of δ 155-156 ppm. The nitrile carbon will appear around δ 118-120 ppm. The carbons of the propyl chain will resonate in the aliphatic region.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 | N-H stretch (carbamate) |
| ~2980 | C-H stretch (aliphatic) |
| ~2250 | C≡N stretch (nitrile) |
| ~1700 | C=O stretch (carbamate) |
| ~1520 | N-H bend (carbamate) |
| ~1160 | C-O stretch (carbamate) |
Chemical Reactivity and Synthetic Applications
The reactivity of tert-butyl N-(1-cyanopropyl)carbamate is dominated by the two key functional groups: the Boc-protected amine and the nitrile.
Deprotection of the Boc Group
The Boc group is readily cleaved under acidic conditions to reveal the primary amine. This is a cornerstone of its utility in multi-step synthesis. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[1][6]
Caption: Acid-catalyzed deprotection of the Boc group.
Experimental Protocol for Boc Deprotection:
-
Dissolve tert-butyl N-(1-cyanopropyl)carbamate (1.0 eq) in a minimal amount of an appropriate solvent (e.g., DCM).
-
Add an excess of the acidic reagent (e.g., 20-50% TFA in DCM, or a 4M solution of HCl in dioxane).
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the amine salt.
Transformations of the Nitrile Group
The nitrile group can undergo a variety of transformations, providing access to other important functional groups.
-
Reduction to an Amine: The nitrile can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Ni), or sodium borohydride in the presence of a cobalt catalyst. This transformation is useful for the synthesis of diamines.
-
Hydrolysis to a Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. This allows for the introduction of a carboxyl group.
Application in the Synthesis of DPP-IV Inhibitors
A significant application of chiral aminonitriles, including derivatives of tert-butyl N-(1-cyanopropyl)carbamate, is in the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors. These drugs are used for the treatment of type 2 diabetes.[9] The cyanopyrrolidine moiety is a common pharmacophore in many DPP-IV inhibitors. While tert-butyl N-(1-cyanopropyl)carbamate is not a direct precursor to the cyanopyrrolidine ring itself, it serves as a valuable building block for constructing the side chains or other components of these complex molecules. For instance, related N-Boc protected aminonitriles are key intermediates in the synthesis of drugs like Saxagliptin.
Safety and Handling
As a senior application scientist, ensuring the safe handling of all chemicals is paramount. tert-butyl N-(1-cyanopropyl)carbamate should be handled with appropriate precautions in a well-ventilated laboratory.
-
Hazard Identification: This compound is generally considered harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
tert-Butyl N-(1-cyanopropyl)carbamate is a versatile and valuable chiral building block for organic synthesis. Its bifunctional nature, with a readily cleavable Boc-protected amine and a synthetically malleable nitrile group, makes it an important intermediate in the preparation of complex molecules, particularly in the field of drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the research and development of new therapeutic agents.
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